molecular formula C14H13N3 B14297715 2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 113270-69-2

2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B14297715
CAS No.: 113270-69-2
M. Wt: 223.27 g/mol
InChI Key: PHUGXMHTPXIRLN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups onto the core structure .

Scientific Research Applications

2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor signaling, leading to the desired therapeutic or material properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

113270-69-2

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(4-ethylphenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C14H13N3/c1-2-10-5-7-11(8-6-10)13-16-12-4-3-9-15-14(12)17-13/h3-9H,2H2,1H3,(H,15,16,17)

InChI Key

PHUGXMHTPXIRLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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